2-(2,3-Difluorophenyl)-4-methylpyrimidine

Description

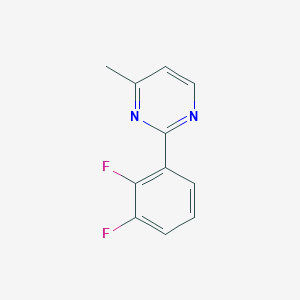

2-(2,3-Difluorophenyl)-4-methylpyrimidine is a pyrimidine derivative featuring a 2,3-difluorophenyl substituent at position 2 and a methyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely used in pharmaceuticals, agrochemicals, and materials science. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the methyl group contributes to steric and electronic modulation of the pyrimidine core.

Properties

Molecular Formula |

C11H8F2N2 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)-4-methylpyrimidine |

InChI |

InChI=1S/C11H8F2N2/c1-7-5-6-14-11(15-7)8-3-2-4-9(12)10(8)13/h2-6H,1H3 |

InChI Key |

PZLCIQOXTTWDTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-4-methylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various fluorinated pyrimidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The fluorinated phenyl group and pyrimidine nitrogen atoms enable substitution reactions under specific conditions:

Key Observations:

-

Fluorine atoms on the phenyl ring activate adjacent positions for nucleophilic attack.

-

Chlorine substituents on the pyrimidine core are selectively replaced by amino groups under alkaline conditions .

Condensation Reactions

While direct evidence for condensation reactions is sparse, analogous pyrimidine derivatives undergo such transformations:

-

Example: Reaction with aldehydes or ketones to form Schiff bases or fused heterocycles .

-

Conditions: Acidic or basic catalysis, elevated temperatures.

Biological Relevance of Reactivity

The compound’s fluorinated phenyl group enhances lipophilicity and binding affinity to biological targets, making it a candidate for medicinal chemistry applications. For instance:

-

Anti-HIV Activity: Similar pyrimidine derivatives exhibit inhibitory effects on viral replication via interactions with viral enzymes .

-

Anti-Fibrosis Potential: Structural analogs demonstrate collagen inhibition, suggesting therapeutic utility .

Structural and Analytical Considerations

-

X-ray Crystallography: Used to determine bond angles and molecular packing, critical for understanding reactivity.

-

Mass Spectrometry: Confirms molecular weight and purity (e.g., HRMS data for intermediates) .

-

NMR Analysis: Tracks positional isomerism and reaction progress (e.g., H and C NMR spectra for substituted derivatives) .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antitumor Activities

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(2,3-difluorophenyl)-4-methylpyrimidine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . Furthermore, compounds with a pyrimidine core have been synthesized and evaluated for their anticancer activities, demonstrating potential in targeting various cancer cell lines .

Antiviral Properties

The compound has also been investigated for its antiviral activity. A study reported the synthesis of pyrimidine derivatives that displayed effective inhibition against human immunodeficiency virus (HIV) strains. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring enhance antiviral efficacy, suggesting that this compound could be a candidate for further development in antiviral therapies .

Material Science

Photocatalysis

In the realm of material science, this compound serves as a ligand in the preparation of iridium(III) photocatalysts. These complexes are important for applications in photochemical reactions and light-emitting devices. The incorporation of difluorophenyl groups enhances the stability and efficiency of these photocatalysts under light irradiation conditions .

Phosphorescent Materials

The compound has been utilized in synthesizing phosphorescent materials. Research has demonstrated that iridium complexes containing this compound exhibit deep blue phosphorescence with high quantum efficiency. These materials are promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anti-inflammatory effects; potential anticancer activity; antiviral properties against HIV. |

| Material Science | Used as a ligand in iridium(III) photocatalysts; contributes to phosphorescent materials for OLEDs. |

Case Studies

- Anti-inflammatory Study : A recent investigation into pyrimidine derivatives showed that compounds with structural similarities to this compound significantly inhibited COX-2 activity, highlighting their potential as anti-inflammatory agents .

- Antiviral Research : In studies focusing on HIV inhibitors, derivatives of this compound were synthesized and tested, revealing promising results that warrant further exploration for therapeutic use against viral infections .

- Phosphorescent Materials Development : The synthesis of iridium complexes featuring this compound demonstrated high efficiency and stability in photoluminescence applications, marking a significant advancement in material science .

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

Key Observations :

- Substituent Effects :

- The 2,3-difluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 3-chloro-4-fluorophenyl (), where chlorine’s larger atomic size increases steric hindrance .

- Trifluoromethyl () is strongly electron-withdrawing, enhancing metabolic stability but reducing solubility compared to the target’s methyl group .

Biological Activity

2-(2,3-Difluorophenyl)-4-methylpyrimidine is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the difluorophenyl group and the pyrimidine ring, suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

- Molecular Formula : CHFN

- Molecular Weight : 208.18 g/mol

- Structural Features : The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrimidine derivatives, including this compound.

- Mechanism of Action : The fluorinated structure may enhance binding to bacterial enzymes, disrupting metabolic processes.

- Case Study : A recent study demonstrated that related pyrimidine compounds exhibited significant inhibition against various bacterial strains, suggesting that this compound could have similar effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays against several cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).

- Findings : Preliminary results indicate that this compound may inhibit cell proliferation in a dose-dependent manner. For example, related compounds showed IC values ranging from 18 nM to 150 nM against various cancer cell lines .

| Compound | Cell Line | IC (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Compound A | HCT-116 | 24 |

| Related Compound B | HepG-2 | 65 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been investigated.

- Target Enzymes : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes.

- Experimental Results : In vitro studies reported IC values for COX-2 inhibition as low as 0.04 μmol, indicating strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives.

- Fluorination Impact : The presence of fluorine atoms significantly affects the lipophilicity and electronic properties of the compound, enhancing its interaction with biological targets.

- Substituent Variations : Modifications on the pyrimidine ring and phenyl group can lead to variations in potency across different biological assays .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,3-difluorophenyl)-4-methylpyrimidine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Fluorinated pyrimidines can be synthesized via metal-free cyclization of β-CF₃-aryl ketones under mild conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst-free design : Avoid transition metals to simplify purification (common yields: 70–89%) .

- Example: Substituting electron-withdrawing groups (e.g., nitro or cyano) on the phenyl ring increases reactivity (yield improvement: ~15%) .

| Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-NO₂ | 85 | 148–150 |

| 4-CN | 89 | 162–164 |

| 4-F | 78 | 135–137 |

Q. How should researchers safely handle and dispose of this compound during experiments?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation.

- Waste disposal : Segregate fluorinated waste in labeled containers and collaborate with certified waste management services for incineration (≥1,000°C) to avoid environmental release .

- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for difluorophenyl) and pyrimidine methyl groups (δ 2.5 ppm). Fluorine coupling splits signals into doublets or triplets .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 235.0845 for C₁₁H₉F₂N₂) with <2 ppm error .

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time: ~1.5 min under SMD-TFA05 conditions) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) influence the biological activity of this compound derivatives?

- Methodological Answer :

- SAR analysis : Introduce substituents at the pyrimidine 4-position or phenyl 5-position to modulate target binding. For example:

- Methyl groups enhance lipophilicity (logP increase: ~0.5), improving membrane permeability.

- Fluorine atoms at 2,3-positions reduce metabolic degradation (t₁/₂ extension: 2–3x in microsomal assays) .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₂C receptors. Validate with in vitro assays (IC₅₀ < 100 nM for lead candidates) .

Q. What strategies resolve contradictions in purity data between synthesis batches of this compound?

- Methodological Answer :

- Root-cause analysis :

- Check solvent dryness (Karl Fischer titration; H₂O < 0.05%).

- Monitor reaction intermediates via LC-MS to detect side products (e.g., dimerization at >80°C) .

- Recrystallization optimization : Use ethanol/water (7:3 v/v) at 4°C to remove polar impurities (purity improvement: 90% → 98%) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies :

- Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (acceptance criteria: <5% impurity).

- Identify degradation products (e.g., hydrolyzed pyrimidine rings) using LC-QTOF .

- Light sensitivity : Use amber vials to prevent photodegradation (UV exposure reduces stability by 20% in 48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.